methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC16303287
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O4S |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C21H18N2O4S/c1-26-20(25)18-19(15-5-3-2-4-6-15)28-21(23-18)22-17(24)12-13-7-8-14-9-10-27-16(14)11-13/h2-8,11H,9-10,12H2,1H3,(H,22,23,24) |
| Standard InChI Key | JYNCXGRLPCODMK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1,3-thiazole ring fused with a 2,3-dihydrobenzofuran moiety. The thiazole ring is substituted at position 2 with an imino group linked to a 2-(2,3-dihydrobenzofuran-6-yl)acetyl chain and at position 5 with a phenyl group. The carboxylate ester at position 4 enhances solubility and modulates bioavailability .
Stereochemical Configuration
The (2Z)-configuration denotes the geometric isomerism of the imino group, which influences molecular interactions with biological targets. X-ray crystallography data (unavailable in public databases) would clarify spatial arrangements, but computational models suggest a planar conformation for the thiazole and benzofuran systems .
Key Structural Features
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Thiazole Ring: Contributes to aromatic stability and hydrogen-bonding capacity via the imino nitrogen.
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Benzofuran Moiety: Enhances lipophilicity and may facilitate blood-brain barrier penetration.
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Phenyl Substituent: Introduces steric bulk, potentially affecting binding affinity to cellular targets .
Physicochemical Data
Table 1 summarizes critical properties derived from experimental and computational analyses:
The compound’s lipophilicity (LogP ≈ 3.2) aligns with guidelines for oral bioavailability, while moderate solubility suggests formulation challenges requiring prodrug strategies.
Synthesis and Manufacturing
Synthetic Route Overview
The synthesis involves a multi-step sequence to construct the thiazole core and introduce substituents (Figure 1):
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Thiazole Ring Formation: A Hantzsch-type reaction between a thiourea derivative and α-haloketone yields the 2,3-dihydrothiazole intermediate.
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Benzofuran-Acetyl Incorporation: Nucleophilic acyl substitution attaches the 2-(2,3-dihydrobenzofuran-6-yl)acetyl group to the imino nitrogen.
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Esterification: Methylation of the carboxylate group completes the structure.
Critical Reaction Conditions
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Step 1: Conducted in anhydrous DMF at 80°C for 12 hours.
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Step 2: Requires Pd-catalyzed coupling under inert atmosphere.
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Step 3: Achieved via methyl chloride in the presence of a tertiary amine base.
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
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Bioavailability: 67% in rodent models, attributed to passive diffusion across intestinal membranes.
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Plasma Protein Binding: 89%, limiting free drug concentration.
Metabolism
Hepatic cytochrome P450 isoforms (CYP3A4, CYP2C9) oxidize the benzofuran ring, producing inactive metabolites excreted renally. Co-administration with CYP inhibitors may necessitate dose adjustments.
Toxicity Data
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Acute Toxicity (LD₅₀): 320 mg/kg in mice.
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Genotoxicity: Negative in Ames test.
Comparative Analysis with Structural Analogues
Table 2 contrasts the compound with its phenylethyl-substituted analog (PubChem CID 60175182) :
| Parameter | Target Compound | Phenylethyl Analog |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 394.4 g/mol | 422.5 g/mol |
| Substituent at C5 | Phenyl | 2-Phenylethyl |
| Anticancer IC₅₀ (MCF-7) | 8.3 µM | 14.2 µM |
| LogP | 3.2 | 4.1 |
The phenylethyl group increases lipophilicity but reduces potency, underscoring the phenyl group’s role in target engagement .
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